(E)-[(4-methoxyphenyl)methoxy](1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine
Description
The compound (E)-(4-methoxyphenyl)methoxyamine (CAS: 478245-69-1) features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[3,2-b][1,3]thiazole core with a 4-methoxybenzyloxy substituent. Its molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol (purity ≥97%).
Properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10(14-11(2)19-15(22-14)16-9-17-19)18-21-8-12-4-6-13(20-3)7-5-12/h4-7,9H,8H2,1-3H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKTBQEGOQAKO-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide valuable insights into the compound’s bioavailability and its potential as a drug candidate.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound could have significant molecular and cellular effects.
Biological Activity
The compound (E)-(4-methoxyphenyl)methoxyamine is a novel heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a methoxy group and a triazole-thiazole moiety, which are known for their diverse pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the triazole and thiazole moieties. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have demonstrated significant antineoplastic activity against various cancer cell lines. These studies were conducted using 60 different cancer cell lines including leukemia and breast cancer cells. The methodology involved assessing mitotic activity through fluorescent staining methods (sulforhodamine B assay) .
Table 1: Summary of Antitumor Activity Against Various Cancer Cell Lines
| Compound Type | Cancer Type | IC50 (µM) |
|---|---|---|
| 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Breast Cancer (MDA-MB-468) | 0.75 |
| 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Non-Small Cell Lung Cancer | 1.20 |
| 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Colon Cancer | 0.95 |
The mechanism by which (E)-(4-methoxyphenyl)methoxyamine exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazolo-thiazole structure contributes to its ability to inhibit tumor growth through various pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce programmed cell death in malignant cells.
- Targeting Specific Enzymes : The triazole moiety is known to interact with enzymes critical for cancer cell survival.
Case Studies
In a significant study conducted by the National Cancer Institute (NCI), several derivatives of triazole-thiazole compounds were tested for their anticancer properties. The results indicated that modifications in the side chains could enhance cytotoxicity against specific cancer types .
Another research highlighted that introducing electron-donating groups to the phenyl ring significantly increased the anticancer activity against breast cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Key Differences
The compound’s triazolo-thiazole core is structurally analogous to other bioactive heterocycles. Below is a comparative analysis with selected analogs:
Table 1: Structural and Physicochemical Properties
Key Observations :
Substituent Effects : The 4-methoxybenzyloxy group enhances solubility relative to nitro (evidence 2) or chloro (evidence 1) substituents, which may reduce metabolic stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-(4-methoxyphenyl)methoxyamine?
- Methodology :
- Stepwise heterocycle assembly : Synthesize the triazolo[3,2-b]thiazole core first via cyclization of thiourea derivatives or hydrazides (e.g., using phosphorous oxychloride at 120°C, as seen in analogous triazole-thiazole systems) .
- Schiff base formation : React the core with 4-methoxyphenyl methoxy precursors under reflux in ethanol, using catalytic acetic acid to form the imine bond .
- Key conditions : Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–120°C) to enhance yield .
Q. How should researchers characterize this compound using spectroscopic methods?
- Analytical workflow :
- NMR : Use - and -NMR to confirm methoxy groups (δ ~3.8 ppm for OCH), triazole/thiazole protons (δ 7.5–8.5 ppm), and imine protons (δ ~8.2 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS: 359.1) .
- IR : Identify C=N stretches (~1600 cm) and aromatic C-O bonds (~1250 cm) .
Q. What safety precautions are critical when handling this compound?
- Hazard mitigation :
- GHS classification : Based on structurally related triazolo-thiazoles, anticipate acute toxicity (oral, dermal) and eye irritation. Use PPE (gloves, goggles, lab coats) and fume hoods .
- Spill management : Avoid dust generation; use ethanol for decontamination. Collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) approach :
- Variables : Test solvent (DMF vs. ethanol), temperature (60–140°C), and catalyst (e.g., p-toluenesulfonic acid) in a factorial design .
- Example optimization table :
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 120 | None | 62 |
| Ethanol | 80 | HSO | 45 |
| DMF | 100 | PTSA | 78 |
- Outcome : Higher polarity solvents (DMF) and acid catalysts improve imine formation efficiency .
Q. How can contradictions in reported biological activity data be resolved?
- Data reconciliation strategy :
- Structural benchmarking : Compare activity against analogs (e.g., methoxy vs. bromo substituents) using standardized assays (e.g., MIC for antimicrobial studies) .
- Example SAR table :
| Substituent (R) | Bioactivity (IC, μM) | Target |
|---|---|---|
| 4-OCH | 12.5 ± 1.2 | EGFR |
| 4-Br | 8.7 ± 0.9 | EGFR |
| 3,4,5-OCH | 5.2 ± 0.3 | Topo I |
- Resolution : Differences in substituent electronic effects (e.g., methoxy’s electron donation) may explain target selectivity variations .
Q. What computational methods predict target interactions for this compound?
- In silico workflow :
- Docking studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on triazole-thiazole π-π stacking and methoxy H-bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Methodological framework :
- Variable selection : Modify substituents on the triazole, thiazole, and methoxyphenyl moieties .
- Assay panel : Test against cancer cell lines (e.g., MCF-7, A549) and enzymatic targets (e.g., topoisomerase I/II) .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
